molecular formula C7H7N3S2 B2899076 5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine CAS No. 400740-51-4

5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2899076
CAS No.: 400740-51-4
M. Wt: 197.27
InChI Key: IXDWAOROOBGUEU-UHFFFAOYSA-N
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Description

5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both thiophene and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid hydrazide
  • 2-Amino-1,3,4-thiadiazole
  • 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Uniqueness

5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the thiophene and thiadiazole rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-(thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c8-7-10-9-6(12-7)3-5-1-2-11-4-5/h1-2,4H,3H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDWAOROOBGUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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